
1-Naphthalenecarboxamide, 2-hydroxy-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-phenyl-1-naphthamide is an organic compound with the molecular formula C17H13NO2 It is a derivative of naphthamide, characterized by the presence of a hydroxyl group at the second position of the naphthalene ring and a phenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-phenyl-1-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with aniline derivatives. One common method includes the use of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours . This reaction yields the desired naphthamide derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-N-phenyl-1-naphthamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
2-Hydroxy-N-phenyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthamide derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
作用机制
The mechanism of action of 2-hydroxy-N-phenyl-1-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase (MAO) is attributed to its ability to bind competitively and reversibly to the enzyme’s active site . This interaction prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core structure and are known for their fluorescent properties.
Phenyl 1-hydroxy-2-naphthoate: Another naphthalene derivative used in the synthesis of natural products and anti-carcinogenic compounds.
Uniqueness
2-Hydroxy-N-phenyl-1-naphthamide stands out due to its specific combination of a hydroxyl group and a phenyl group, which imparts unique chemical reactivity and biological activity. Its potential as a multi-target-directed ligand (MTDL) for treating complex neurological disorders further highlights its uniqueness .
属性
CAS 编号 |
16670-63-6 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-hydroxy-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChI 键 |
CXYMDAXGGAITQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
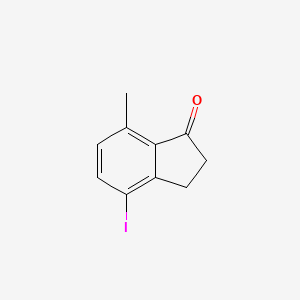
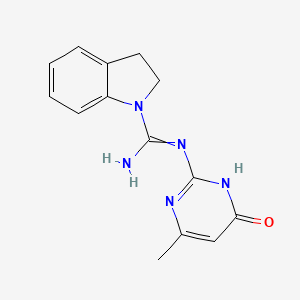
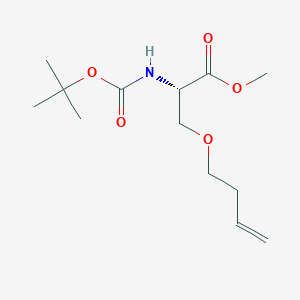

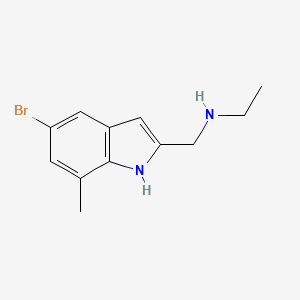
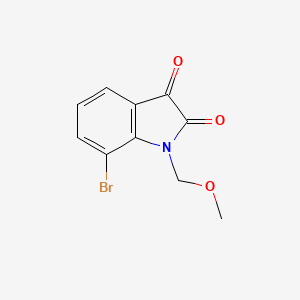
![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
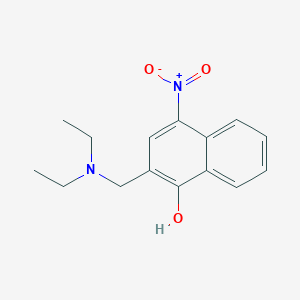

![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)

